molecular formula C7H8FN3 B15330813 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B15330813
M. Wt: 153.16 g/mol
InChI Key: DWZKNXWPSQACGW-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring and a fluorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for various receptors. It has shown promise in modulating biological pathways and influencing cellular processes.

Medicine: The compound has been investigated for its therapeutic potential in various medical applications. It has been explored as a candidate for drug development, particularly in the treatment of neurological and psychiatric disorders.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the production of a wide range of products.

Mechanism of Action

The mechanism by which 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrido[2,3-b]pyrazine: The parent compound without the fluorine atom.

  • 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Similar structure with a chlorine atom instead of fluorine.

  • 6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Similar structure with a methyl group instead of fluorine.

Uniqueness: 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound's stability, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C7H8FN3

Molecular Weight

153.16 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H8FN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-2,9H,3-4H2,(H,10,11)

InChI Key

DWZKNXWPSQACGW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CC(=N2)F

Origin of Product

United States

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